Benzenecarbothioamide, 2-amino-N-methyl-
Description
Benzenecarbothioamide, 2-amino-N-methyl- (molecular formula C₈H₁₀N₂S) is a thioamide derivative characterized by a sulfur atom replacing the oxygen in the amide group. The compound features two key substituents: an amino group (-NH₂) at the benzene ring’s 2-position and a methyl group (-CH₃) on the nitrogen atom of the thioamide moiety. These structural modifications confer distinct chemical reactivity and biological activity compared to simpler thioamides.
Thioamides are widely studied for their roles in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.
Properties
CAS No. |
2415-10-3 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-amino-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
DDBSWGLLYLTWRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylbenzenecarbothioamide typically involves the reaction of 2-aminobenzenecarbothioamide with methylating agents. One common method is the reaction of 2-aminobenzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield 2-amino-N-methylbenzenecarbothioamide.
Industrial Production Methods
Industrial production of 2-amino-N-methylbenzenecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Substituents | Molecular Formula | Key Properties | Applications | References |
|---|---|---|---|---|---|
| Benzenecarbothioamide, 2-amino-N-methyl- | 2-amino, N-methyl | C₈H₁₀N₂S | Enhanced H-bonding, moderate lipophilicity | Drug discovery, enzyme inhibition | Inferred |
| N,2-Dimethylbenzenecarbothioamide | N-methyl, 2-methyl | C₉H₁₁NS | High lipophilicity, steric hindrance | Industrial catalysis, material science | |
| 4-Methoxy-N-(4-methoxyphenyl)- | 4-methoxy, N-(4-methoxyphenyl) | C₁₅H₁₅NO₂S | Electron-rich aromatic system, improved solubility | Antimicrobial agents, biochemical probes | |
| N-(4-Bromophenyl)-4-methyl- | 4-methyl, N-(4-bromophenyl) | C₁₄H₁₂BrNS | Halogen-induced polarity, enzyme inhibition | Anticancer research | |
| N-[[(4-Nitrobenzoyl)oxy]methyl]- | 4-nitrobenzoyloxy methyl | C₁₅H₁₂N₂O₃S | Nitro group enables redox reactions | Organic synthesis, drug intermediates |
Key Observations:
- Amino vs. Methyl/Methoxy Groups: The 2-amino substituent in the target compound likely increases hydrogen-bonding interactions compared to methyl or methoxy groups, which primarily affect electronic properties (e.g., methoxy’s electron-donating effect ).
- N-Methylation : The N-methyl group reduces hydrogen-bonding capacity at the nitrogen but may enhance metabolic stability by blocking oxidation sites, a feature shared with N,2-dimethyl analogs .
- Halogen and Nitro Substituents : Bromine (in N-(4-bromophenyl)-4-methyl-) and nitro groups (in N-[[(4-nitrobenzoyl)oxy]methyl]-) introduce polarity and reactivity, enabling distinct biological and synthetic applications .
Physicochemical Properties
- Solubility: The amino group improves water solubility compared to purely hydrophobic substituents (e.g., methyl or bromophenyl groups) but less than methoxy derivatives .
- Melting Point : Estimated to be lower than bromophenyl analogs (e.g., 141–143°C for 4-bromo-thiobenzamide ) due to reduced crystallinity from H-bonding disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
